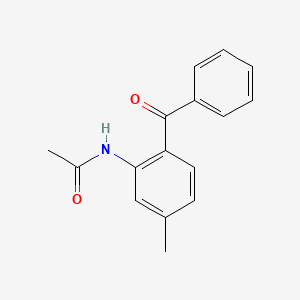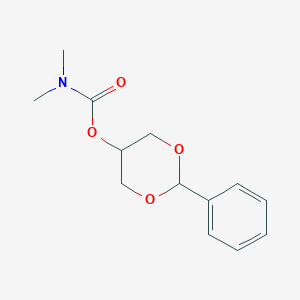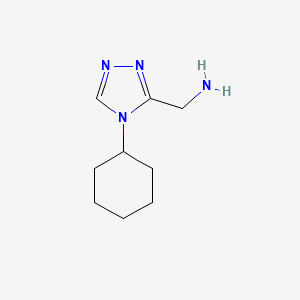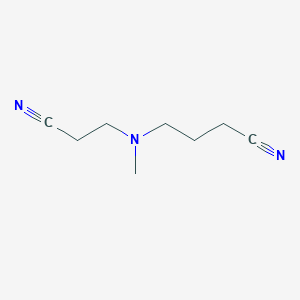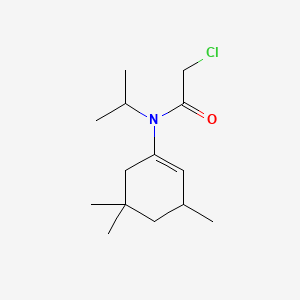
2,3-Dibromopropyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromopropyl benzoate is an organic compound that belongs to the class of brominated esters It is characterized by the presence of two bromine atoms attached to a propyl group, which is further connected to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl benzoate typically involves the esterification of 2,3-dibromopropanol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromopropyl benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form 2,3-dihydroxypropyl benzoate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propyl benzoates.
Reduction: Formation of 2,3-dihydroxypropyl benzoate.
Oxidation: Formation of benzoic acid derivatives.
Applications De Recherche Scientifique
2,3-Dibromopropyl benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of brominated polymers and flame retardants.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,3-Dibromopropyl benzoate involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of various substituted products. The compound may also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromopropyl acetate: Similar structure but with an acetate group instead of a benzoate group.
2,3-Dibromopropyl chloride: Contains a chloride group instead of a benzoate group.
2,3-Dibromopropyl methyl ether: Contains a methyl ether group instead of a benzoate group.
Uniqueness
2,3-Dibromopropyl benzoate is unique due to its specific combination of bromine atoms and a benzoate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
6186-90-9 |
|---|---|
Formule moléculaire |
C10H10Br2O2 |
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
2,3-dibromopropyl benzoate |
InChI |
InChI=1S/C10H10Br2O2/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
TZTWVMULLMBDLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B14129300.png)
![[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate](/img/structure/B14129303.png)


![2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)
![2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole](/img/structure/B14129337.png)
